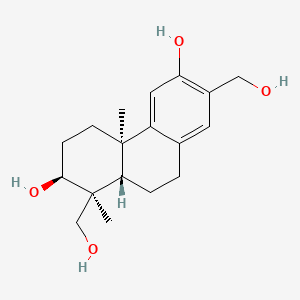

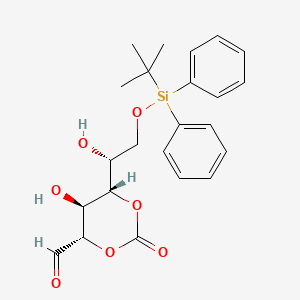

![molecular formula C70H49MnN2O4 B583060 manganese(3+);3-[[(1S,2S)-2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate CAS No. 158052-18-7](/img/structure/B583060.png)

manganese(3+);3-[[(1S,2S)-2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Manganese(3+);3-[[(1S,2S)-2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate is a useful research compound. Its molecular formula is C70H49MnN2O4 and its molecular weight is 1037.11. The purity is usually 95%.

BenchChem offers high-quality manganese(3+);3-[[(1S,2S)-2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about manganese(3+);3-[[(1S,2S)-2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科研应用

Oxidative Coupling and Cyclization Reactions

Manganese(III) acetate is frequently utilized in organic synthesis for oxidative coupling and cyclization reactions. For instance, it mediates the oxidative coupling of methoxynaphthalenes with active methylene compounds to yield substituted naphthalenes and naphtho[2,1-b]furans. These reactions showcase the reactivity of manganese(III) acetate in facilitating the formation of complex organic structures through oxidative processes (Tsunoda et al., 1991). Similarly, manganese(III) promotes the cyclization of ω-aryl-β-dicarbonyl compounds to form naphthalen-2(1H)-ones, demonstrating its role in synthesizing polycyclic aromatic compounds through radical-mediated pathways (Jamie & Rickards, 1997).

DNA Interaction and Anticancer Activity

Studies involving Schiff base ligands derived from manganese compounds have shown interactions with DNA and potential anticancer activity. A novel Schiff base ligand synthesized from 2-hydroxy-1-naphthaldehyde and its manganese complexes were found to exhibit DNA binding activity and suggested as suitable drug candidates (Kurt et al., 2020). Another study highlighted manganese terpyridine complexes with oxygen-containing substituents showing significant antiproliferative activities against various human carcinoma cell lines, suggesting their potential in cancer therapy (Li et al., 2023).

Organic Light-Emitting Diodes (OLEDs) and Photophysics

Manganese compounds also find applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). Bipolar host materials containing manganese and naphthalene units have been synthesized for use in yellow phosphorescent OLEDs, demonstrating the utility of manganese compounds in enhancing device performance through morphological stability and efficient charge transport (Zhang et al., 2015).

性质

IUPAC Name |

manganese(3+);3-[[(1S,2S)-2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H48N2O2.C2H4O2.Mn/c71-67-53(41-51-31-15-19-35-57(51)63(67)61-55-33-17-13-25-47(55)37-39-59(61)45-21-5-1-6-22-45)43-69-65(49-27-9-3-10-28-49)66(50-29-11-4-12-30-50)70-44-54-42-52-32-16-20-36-58(52)64(68(54)72)62-56-34-18-14-26-48(56)38-40-60(62)46-23-7-2-8-24-46;1-2(3)4;/h1-44,65-66,71-72H;1H3,(H,3,4);/q;;+3/p-3/t65-,66-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEXRGSEABDUME-XKCBYAASSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C(=CC5=CC=CC=C54)C=NC(C6=CC=CC=C6)C(C7=CC=CC=C7)N=CC8=CC9=CC=CC=C9C(=C8[O-])C1=C(C=CC2=CC=CC=C21)C1=CC=CC=C1)[O-].[Mn+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[O-].C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C(=CC5=CC=CC=C54)C=N[C@@H](C6=CC=CC=C6)[C@H](C7=CC=CC=C7)N=CC8=CC9=CC=CC=C9C(=C8[O-])C1=C(C=CC2=CC=CC=C21)C1=CC=CC=C1)[O-].[Mn+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H49MnN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693728 |

Source

|

| Record name | Manganese(3+) acetate 3-({[(1S,2S)-2-{(E)-[(2-oxido-2'-phenyl[1,1'-binaphthalen]-3-yl)methylidene]amino}-1,2-diphenylethyl]imino}methyl)-2'-phenyl[1,1'-binaphthalen]-2-olate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1037.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

manganese(3+);3-[[(1S,2S)-2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate | |

CAS RN |

158052-18-7 |

Source

|

| Record name | Manganese(3+) acetate 3-({[(1S,2S)-2-{(E)-[(2-oxido-2'-phenyl[1,1'-binaphthalen]-3-yl)methylidene]amino}-1,2-diphenylethyl]imino}methyl)-2'-phenyl[1,1'-binaphthalen]-2-olate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

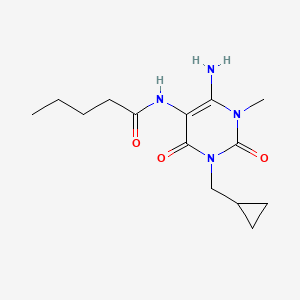

![Furan-2-yl[(R)-1-hydroxyethyl] ketone](/img/structure/B582978.png)

![Ethyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-YL]acetate](/img/structure/B582983.png)

![2-Pyrrolidineaceticacid,-alpha-,3,4-trihydroxy-,[2S-[2-alpha-(S*),3-alpha-,4-alpha-]]-(9CI)](/img/no-structure.png)